2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid
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Overview
Description
2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid typically involves the reaction of tert-butyl dicarbonate with an amino acid derivative. One common method involves the following steps:
Reaction with tert-butyl dicarbonate: The amino acid derivative is reacted with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid undergoes various types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Coupling: N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide.
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds leading to dipeptides or larger peptides.
Scientific Research Applications
2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl (Boc) amino acids: These compounds also feature the Boc protecting group and are used in similar applications.
tert-Butoxycarbonyl (Boc) ethanolamine: Another Boc-protected compound used in organic synthesis.
Uniqueness
2-(((tert-Butoxycarbonyl)amino)methoxy)acetic acid is unique due to its specific structure, which combines the Boc protecting group with an amino acid derivative. This combination allows for its use in specialized synthetic applications, particularly in peptide synthesis .
Properties
Molecular Formula |
C8H15NO5 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methoxy]acetic acid |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-5-13-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) |
InChI Key |
YVRBVFMYFNCJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCOCC(=O)O |
Origin of Product |
United States |
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